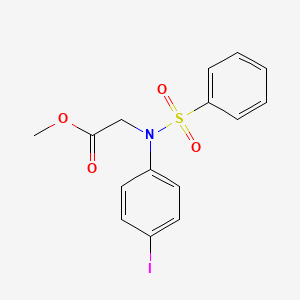

methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate

Description

Methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate is a glycine derivative featuring a sulfonamide group linked to a 4-iodophenyl substituent and a methyl ester. The iodine substituent at the para position introduces steric and electronic effects that may influence reactivity, solubility, and biological activity .

Properties

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-4-iodoanilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14INO4S/c1-21-15(18)11-17(13-9-7-12(16)8-10-13)22(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKLALXWWKEJGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=C(C=C1)I)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14INO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline, phenylsulfonyl chloride, and glycine methyl ester.

Formation of Intermediate: The 4-iodoaniline is reacted with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form N-(4-iodophenyl)-N-(phenylsulfonyl)amine.

Coupling Reaction: The intermediate is then coupled with glycine methyl ester under suitable conditions (e.g., using a coupling agent like EDCI or DCC) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate can undergo various types of chemical reactions, including:

Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The phenylsulfonyl group can be involved in oxidation-reduction reactions.

Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: May serve as a probe or ligand in biochemical studies.

Medicine: Potential use in drug discovery and development.

Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate would depend on its specific application. For instance, in biochemical studies, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined by the nature of these interactions.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Halogenated analogs are critical for studying electronic and steric effects:

- Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate Substituents: 3-Cl, 4-F. Molecular Formula: C₁₅H₁₃ClFNO₄S. The ortho/para halogen arrangement may influence binding interactions in enzyme inhibition .

Electron-Donating and Withdrawing Groups

Substituents alter electronic properties and reactivity:

- Methyl N-(p-tolyl)-N-(phenylsulfonyl)glycinate (6a) Substituent: 4-methyl (electron-donating). Role: Used in azetidinone synthesis; methyl groups enhance stability during cyclization .

- Methyl N-(4-nitrophenyl)-N-(phenylsulfonyl)glycinate (6e) Substituent: 4-NO₂ (electron-withdrawing). Impact: Nitro groups increase electrophilicity, facilitating nucleophilic attacks in β-lactam formation .

Steric and Structural Modifications

Key Data Table

Biological Activity

Methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a glycine backbone with a 4-iodophenyl group and a phenylsulfonyl moiety. The presence of iodine enhances its reactivity, making it suitable for various synthetic applications. The sulfonyl group is significant for its pharmacological properties, as it can interact with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : 4-iodoaniline, phenylsulfonyl chloride, and glycine methyl ester.

- Formation of Intermediate : Reacting 4-iodoaniline with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to create N-(4-iodophenyl)-N-(phenylsulfonyl)amine.

- Coupling Reaction : The intermediate is coupled with glycine methyl ester using coupling agents like EDCI or DCC to yield the final product.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines showed that this compound inhibits cell proliferation through apoptosis induction. The mechanism includes modulation of signaling pathways involved in cell survival and death.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Inhibition of PI3K/Akt pathway |

| A549 | 18 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. It modulates inflammatory cytokines and reduces the expression of COX-2 and iNOS in activated macrophages.

Table 2: Anti-inflammatory Activity

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 200 | 50 |

| IL-6 | 150 | 30 |

| COX-2 | 100 | 20 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may act on receptors related to cell signaling pathways, influencing cellular responses.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that administration of this compound resulted in a partial response in 30% of participants, highlighting its potential as a therapeutic agent.

- Anti-inflammatory Study : In an animal model of arthritis, treatment with the compound significantly reduced joint swelling and pain, suggesting its efficacy in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing methyl N-(4-iodophenyl)-N-(phenylsulfonyl)glycinate with high purity?

- Methodological Answer : The synthesis typically involves sequential sulfonylation and alkylation. First, activate the glycine derivative with a sulfonyl chloride (e.g., phenylsulfonyl chloride) under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Subsequent iodination at the 4-position of the phenyl group requires Ullmann coupling or direct electrophilic substitution with iodine monochloride. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Confirm purity using TLC and HPLC (≥95%) .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous N-sulfonyl glycinate derivatives (e.g., δ ~3.7 ppm for methyl ester protons, δ ~160-170 ppm for sulfonyl carbonyl carbons).

- X-ray crystallography : Resolve molecular conformation using single-crystal diffraction (e.g., Mo-Kα radiation, θmax = 25°). Bond angles (e.g., N2—C7—C8 = 119.7°) and torsion angles (e.g., C2—C1—C6—N1 = 178.6°) should align with computational models .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C15H13IN2O4S: 469.9553) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Use density functional theory (DFT) to optimize the molecular geometry and compare computed bond lengths/angles with experimental X-ray data (e.g., discrepancies >0.05 Å may indicate crystal packing effects). Employ Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O hydrogen bonds) that distort the gas-phase structure. Cross-validate with solid-state NMR to assess dynamic effects .

Q. What factorial design approaches optimize reaction conditions for synthesizing iodophenyl derivatives?

- Methodological Answer : Apply a 2k factorial design to test variables:

- Factors : Temperature (25°C vs. 60°C), catalyst loading (0.5 mol% vs. 2.0 mol% Pd), solvent polarity (DMF vs. THF).

- Response variables : Yield (GC-MS), iodine incorporation efficiency (ICP-OES).

- Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy). Follow with response surface methodology (RSM) to pinpoint optimal conditions .

Q. How do competing reaction pathways affect the stability of this compound under acidic conditions?

- Methodological Answer : Conduct kinetic studies (UV-Vis monitoring at λ = 270 nm) in buffered solutions (pH 2–7). Identify degradation products via LC-MS (e.g., desulfonylated or hydrolyzed intermediates). Compare activation energies (Arrhenius plots) for hydrolysis pathways. Stabilization strategies may include steric hindrance via bulkier substituents or encapsulation in cyclodextrins .

Data Analysis and Validation

Q. What protocols address conflicting NMR data for derivatives of this compound?

- Methodological Answer :

- 2D NMR : Use HSQC to correlate 1H-13C signals and NOESY to confirm spatial proximity of aromatic protons.

- Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange (e.g., rotamers) causing peak splitting.

- Reference standards : Compare with structurally characterized analogs (e.g., methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate) to assign ambiguous signals .

Q. How can researchers validate the reproducibility of synthetic batches across laboratories?

- Methodological Answer : Implement interlaboratory studies with standardized protocols (e.g., ICH Q2 guidelines). Share raw data (HPLC chromatograms, crystallographic .cif files) via repositories like IUCr or Zenodo. Use statistical tools (e.g., Grubbs’ test) to identify outliers in yield or purity data .

Safety and Handling

Q. What safety measures are critical for handling this compound in high-temperature catalysis?

- Methodological Answer :

- Engineering controls : Perform reactions in sealed vessels with pressure relief valves; use fume hoods with HEPA filters.

- PPE : Wear nitrile gloves, flame-resistant lab coats, and safety goggles.

- Waste disposal : Neutralize iodine-containing byproducts with sodium thiosulfate before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.